tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate
Overview
Description
tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate: is a complex organic compound that features a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group, typically through the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a formyl or carboxyl group.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The piperidine ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Halogenated or alkylated piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- May serve as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the benzyl and hydroxymethyl groups, along with the tert-butyl carbamate moiety, makes it a versatile compound for various applications in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(23)20-14-19(15-22)9-11-21(12-10-19)13-16-7-5-4-6-8-16/h4-8,22H,9-15H2,1-3H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRPBJOQULGMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449403 | |
Record name | tert-Butyl {[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493026-45-2 | |
Record name | tert-Butyl {[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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